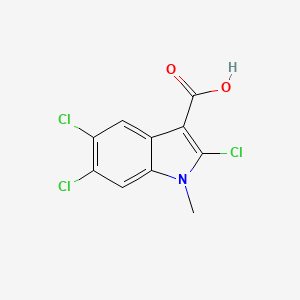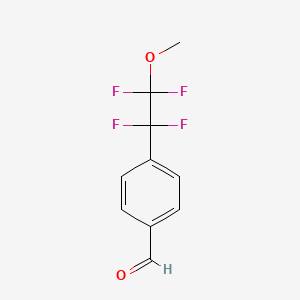
6,7-difluoro-2,3-dihydro-1H-indole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 6,7-difluoro-2,3-dihydro-1H-indole hydrochloride consists of a benzene ring fused with a pyrrole ring, which is a five-membered ring containing one nitrogen atom . The molecule has two fluorine atoms attached to the 6th and 7th carbon atoms of the indole ring.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The molecular weight of the compound is 191.61.Scientific Research Applications
Antimicrobial Activities
6,7-difluoro-2,3-dihydro-1H-indole hydrochloride and its derivatives have been explored for their potential in antimicrobial applications. A study by Chundawat et al. (2016) focused on the synthesis of novel difluoromethylated indole derivatives, which exhibited significant in vitro antibacterial and antifungal activities against a variety of bacterial and fungal species (Chundawat, Kumari, Sharma, & Bhagat, 2016).
Structural Analysis and Optical Applications
Tariq et al. (2020) conducted a comprehensive study on indole derivatives, demonstrating their wide range of applications in various fields including optical applications. The research included X-ray diffraction (XRD) studies, spectroscopic analysis, and density functional theory (DFT) investigations, which provided insights into the structural and optical properties of these compounds (Tariq, Raza, Khalid, Rubab, Khan, Ali, Tahir, & Braga, 2020).
Electrosynthesis and Fluorination Methods
Yin et al. (2010) explored the electrosynthesis of fluorinated indole derivatives. This study is significant for understanding the chemical processes involved in the synthesis and fluorination of indole compounds, which can be vital for the development of new pharmaceuticals and materials (Yin, Wang, Inagi, & Fuchigami, 2010).
Enzymatic Mechanism Studies
Woolridge and Rokita (1991) utilized 6-(difluoromethyl)indole as a probe to study the enzymatic mechanism of indole processing by tryptophan synthase. This research provides valuable insights into the biochemical pathways and enzymatic actions involving indole compounds, which are crucial for understanding certain metabolic and synthetic processes in biology (Woolridge & Rokita, 1991).
Synthesis and Functionalization for Drug Discovery
Research by Huchet et al. (2015) focused on the synthesis and functionalization of indole derivatives for applications in drug discovery. They examined the effects of various fluorination patterns on properties relevant to medicinal chemistry, such as lipophilicity and metabolic stability. This study is crucial for the development of new pharmaceutical compounds (Huchet, Kuhn, Wagner, Kratochwil, Fischer, Kansy, Zimmerli, Carreira, & Müller, 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin or hair: removing all contaminated clothing and rinsing skin with water .
Future Directions
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely and would depend on the specific biological activity being exerted.
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects could potentially be diverse .
properties
IUPAC Name |
6,7-difluoro-2,3-dihydro-1H-indole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N.ClH/c9-6-2-1-5-3-4-11-8(5)7(6)10;/h1-2,11H,3-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGYODLFRQHRTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1909336-58-8 |
Source


|
| Record name | 6,7-difluoro-2,3-dihydro-1H-indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate](/img/structure/B2407065.png)
![N-(3-acetamidophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2407067.png)
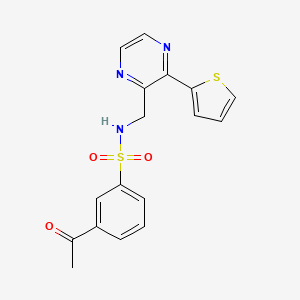
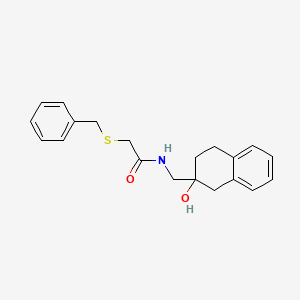
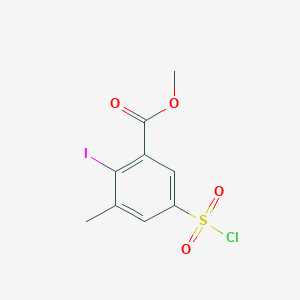
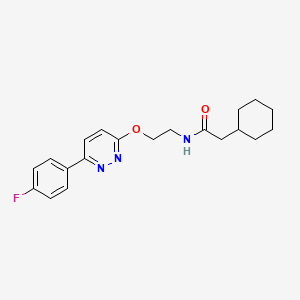
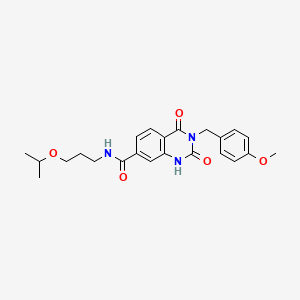
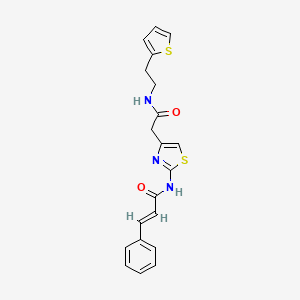
![N-benzyl-2-(2,4-dioxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2407079.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2407082.png)
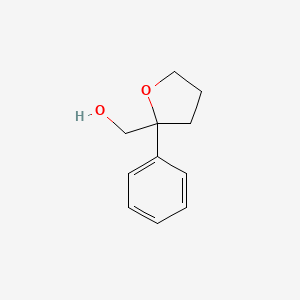
![7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2407085.png)
